molecular formula C8H5F2IO2 B2999418 Methyl 4,5-difluoro-2-iodobenzoate CAS No. 1640342-92-2

Methyl 4,5-difluoro-2-iodobenzoate

Cat. No.: B2999418
CAS No.: 1640342-92-2
M. Wt: 298.027
InChI Key: CSJGCNLTOKGTGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,5-difluoro-2-iodobenzoate is a halogenated benzoate ester with the molecular formula C₈H₅F₂IO₂. Its structure features a methyl ester group at the carboxyl position, iodine at the ortho (C2) position, and fluorine atoms at the meta (C4 and C5) positions on the benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the reactivity of the iodine substituent (a strong leaving group) and the electron-withdrawing effects of fluorine atoms, which influence aromatic substitution reactions .

Properties

IUPAC Name

methyl 4,5-difluoro-2-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2IO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJGCNLTOKGTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1I)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-difluoro-2-iodobenzoate typically involves the iodination of a difluorobenzoate precursor. One common method is the reaction of 4,5-difluorobenzoic acid with iodine and a suitable oxidizing agent, followed by esterification with methanol to form the methyl ester . The reaction conditions often require a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors with precise control over temperature, pressure, and reaction time to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-difluoro-2-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 4,5-difluoro-2-iodobenzoate (CAS No. 1640342-92-2) is a chemical compound with applications in scientific research, particularly in chemistry, biology, and medicine .

Chemistry

This compound is a crucial building block in the synthesis of complex organic molecules, such as pharmaceuticals and agrochemicals. It is also used in developing novel materials with specific electronic or optical properties.

Biology and Medicine

Due to its unique halogenation pattern, this compound is a valuable scaffold for designing and synthesizing potential drug candidates that target various biological pathways. Furthermore, it can be used as a precursor for synthesizing labeled compounds for imaging and diagnostic applications.

Case Studies

Methyl 5-bromo-4-fluoro-2-iodobenzoate, a similar compound, was compared with other halogenated compounds in a study exploring topoisomerase inhibitors to evaluate its efficacy against bacterial strains resistant to traditional antibiotics. The compound showed promising results, but requires further optimization to enhance its intrinsic cellular activity relative to established fluoroquinolones like ciprofloxacin.

Pharmacological Applications

Given its structural properties and biological activity, this compound holds potential as a scaffold in drug discovery. It may be utilized in:

  • Antibiotic Development Targeting bacterial topoisomerases could lead to new treatments for resistant infections.
  • Cancer Therapeutics Halogenated compounds' ability to interact with cellular receptors positions them as candidates for developing targeted therapies.

Mechanism of Action

The mechanism of action of Methyl 4,5-difluoro-2-iodobenzoate involves its reactivity due to the presence of fluorine and iodine atoms. These atoms can participate in various chemical reactions, making the compound a versatile intermediate. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes .

Comparison with Similar Compounds

Methyl 4,5-Dichloro-2-Iodobenzoate (C₈H₅Cl₂IO₂)

  • Structural Differences : Chlorine substituents at C4 and C5 instead of fluorine.
  • Physicochemical Properties :
    • Higher molecular weight (328.94 g/mol vs. 298.03 g/mol for the difluoro analog) due to chlorine’s greater atomic mass.
    • Lower electronegativity compared to fluorine, reducing electron-withdrawing effects and altering reactivity in nucleophilic aromatic substitution.
  • Synthetic Utility : The dichloro derivative’s iodine substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while chlorine atoms may enhance stability in certain reaction conditions .

Methyl 4,5-Difluoro-2-Isopropoxybenzoate (C₁₁H₁₂F₂O₃)

  • Structural Differences : Isopropoxy group at C2 instead of iodine.
  • Lower molecular weight (230.21 g/mol) but higher lipophilicity compared to the iodo analog.
  • Applications : Likely used as a precursor in drug design where steric hindrance or lipophilicity is critical .

Heterocyclic Analogues (Benzo[d]imidazole Derivatives)

Compounds such as 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)-1H-benzo[d]imidazole () and imidazo[4,5-b]phenazines () share structural motifs with methyl 4,5-difluoro-2-iodobenzoate, particularly fluorine substituents and ester groups. Key differences include:

  • Biological Activity : Benzoimidazole derivatives exhibit anti-proliferative and topoisomerase inhibition properties, suggesting that the fluorine and iodine substituents in this compound could be leveraged in anticancer drug design .
  • Synthetic Complexity : Heterocyclic systems require multi-step syntheses, whereas the benzoate ester is simpler to functionalize.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications
This compound C₈H₅F₂IO₂ 298.03 F (C4, C5), I (C2) Intermediate in organic synthesis
Methyl 4,5-dichloro-2-iodobenzoate C₈H₅Cl₂IO₂ 328.94 Cl (C4, C5), I (C2) Cross-coupling reactions
Methyl 4,5-difluoro-2-isopropoxybenzoate C₁₁H₁₂F₂O₃ 230.21 F (C4, C5), isopropoxy (C2) Lipophilic drug precursors
Imidazo[4,5-b]phenazine derivatives Varies ~400–450 F, ester groups Topoisomerase inhibitors

Research Findings and Implications

  • Reactivity Trends : The iodine atom in this compound enhances its utility in palladium-catalyzed reactions, similar to dichloro analogs . Fluorine’s electronegativity may also stabilize transition states in nucleophilic substitutions.
  • Stability Considerations : Fluorine’s small atomic radius and strong C-F bonds may improve metabolic stability compared to chlorine or isopropoxy analogs.

Biological Activity

Methyl 4,5-difluoro-2-iodobenzoate is a halogenated benzoate derivative that exhibits a range of biological activities, making it a compound of interest in medicinal chemistry and drug discovery. This article presents an overview of its biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate core with two fluorine atoms and one iodine atom attached to the aromatic ring. The presence of these halogens significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents enhance the compound's binding affinity, influencing its pharmacological effects. For example:

  • Enzyme Inhibition : The compound has been shown to inhibit bacterial topoisomerases, which are essential for DNA replication and transcription. This inhibition can lead to bacterial cell death, making it a potential candidate for antibiotic development .
  • Cellular Interaction : Studies indicate that the compound may modulate ion channels or other membrane-bound proteins, affecting cellular signaling pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Target IC50 (µM) MIC (µg/mL)
Inhibition of E. coli GyraseTopoisomerase0.490.008
Inhibition of E. coli Topo IVTopoisomerase2.710.03
Antibacterial Activity against K. pneumoniaeGram-negative bacteria-0.03
Antibacterial Activity against P. aeruginosaGram-negative bacteria-0.125

Case Studies

  • Antibacterial Activity : In a study focused on optimizing fluoroquinolone derivatives, this compound demonstrated significant antibacterial activity against various Gram-negative bacteria strains. The minimum inhibitory concentration (MIC) values indicated strong efficacy compared to traditional antibiotics like ciprofloxacin .
  • Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of related compounds on human cancer cell lines. This compound exhibited moderate cytotoxicity with an EC50 value ranging from 29 to 82 µM across different cell lines (HepG2, K562, MT4), suggesting potential for further development as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.